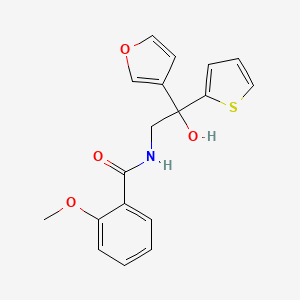
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a methoxybenzamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
Antioxidant Activity
The antioxidant potential of compounds with similar structures has been explored extensively. Some derivatives have shown significant antioxidative activity in vitro, contributing to their potential therapeutic applications. For example, certain methoxy-substituted benzimidazole carboxamides exhibited improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antiproliferative Effects
The antiproliferative activity of benzamide derivatives has been a focal point in cancer research. Compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50 values reported as low as 3.1 μM for certain derivatives . This suggests that the compound may have potential as an anticancer agent.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses and biological effects.
Comparative Analysis of Similar Compounds
Case Studies
- Antibacterial Study : A study evaluated the antibacterial properties of various furan-thiophene derivatives against Staphylococcus aureus. The results indicated that specific substitutions on the benzamide core significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be further explored for this compound .
- Antioxidant Evaluation : In vitro assays demonstrated that certain methoxy-substituted analogs exhibited pronounced antioxidant activity, which correlated with their ability to inhibit oxidative stress-induced cell damage in HCT116 colon cancer cells . This highlights the potential for therapeutic applications in oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-9-23-11-13)16-7-4-10-24-16/h2-11,21H,12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMSOMOSNMCMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













